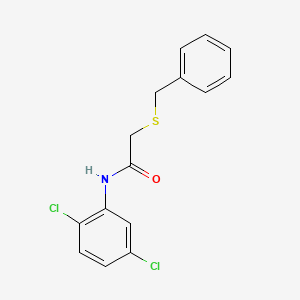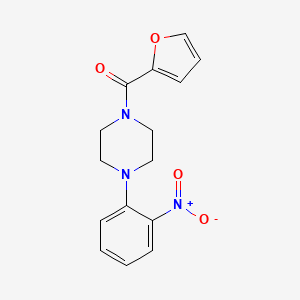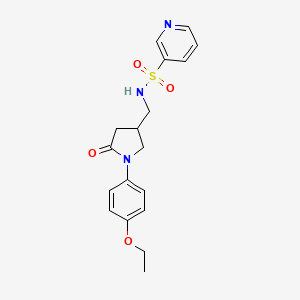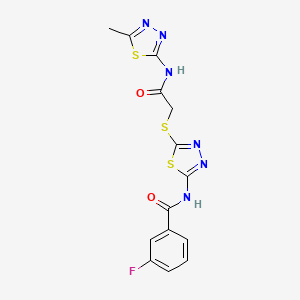
6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of Fluorenylmethyloxycarbonyl (Fmoc) based amino acids . Fmoc amino acids are commonly used in solid-phase peptide synthesis. They have a fluorenyl group, which serves as a protective group for the amino acid during the synthesis process .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be similar to those involving other Fmoc amino acids. Typically, these compounds are used in peptide synthesis, where the Fmoc group is removed (deprotected) in the presence of a base, allowing the amino acid to react and form a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other Fmoc amino acids. For example, Fmoc-Glu-OH, an Fmoc amino acid, is a solid at 20 degrees Celsius, has a molecular weight of 369.37, and is soluble in methanol .科学的研究の応用
Molecular Recognition and Complexation
One study focused on molecular clefts incorporating 9,9′-spirobi[9H-fluorene] as a spacer for the enantioselective complexation of pyranosides and dicarboxylic acids. These molecular clefts demonstrated differential binding affinities, showing potential applications in chiral recognition and separation processes (Cuntze et al., 1995).
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been identified as a protective group for hydroxy-groups in the synthesis of complex molecules, demonstrating its utility in organic synthesis and peptide chemistry (Gioeli & Chattopadhyaya, 1982).
Antibacterial Agents
Research on 1,4-dihydro-4-oxopyridinecarboxylic acids, including derivatives of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid, has led to the development of new antibacterial agents such as enoxacin. These studies provide insights into structure-activity relationships and the synthesis of compounds with potent antibacterial activity (Matsumoto et al., 1984).
Solid-Phase Peptide Synthesis
The Fmoc group is extensively utilized in solid-phase peptide synthesis (SPPS) as a protective group for amino acids. This application underscores the importance of the Fmoc group in the synthesis of peptides and proteins, enabling the production of biologically active molecules and isotopically labeled peptides for research purposes (Fields & Noble, 2009).
Organic Electronics
The synthesis and application of compounds related to this compound in organic electronics, particularly in the development of high-performance organic light-emitting diodes (OLEDs), have been explored. This research highlights the potential of fluorene-based compounds in creating advanced materials for electronic devices (Ye et al., 2010).
作用機序
As this compound is a derivative of an Fmoc amino acid, its mechanism of action would likely involve its use in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the initial stages of synthesis. Once the peptide chain is ready to be extended, the Fmoc group is removed, allowing the amino group to react .
Safety and Hazards
特性
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c27-22-11-18(23(28)29)19-12-26(10-9-21(19)25-22)24(30)31-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,11,20H,9-10,12-13H2,(H,25,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECONJLLSVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172030-80-5 |
Source


|
| Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)


![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)



![(4-(Tert-butyl)phenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2645205.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2645206.png)

![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)